molecular formula C6H6Cl2N2 B2921701 2-Chloro-4-(chloromethyl)-6-methylpyrimidine CAS No. 1431931-54-2

2-Chloro-4-(chloromethyl)-6-methylpyrimidine

Cat. No.: B2921701
CAS No.: 1431931-54-2
M. Wt: 177.03
InChI Key: UPMAQXGUKAEFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(chloromethyl)-6-methylpyrimidine (CAS 1431931-54-2) is a versatile chemical building block with the molecular formula C 6 H 6 Cl 2 N 2 and a molecular weight of 177.03 g/mol . Its structure features both a chloromethyl group and a chloro substituent on the pyrimidine ring, making it a valuable intermediate for nucleophilic substitution reactions and further functionalization . This compound is of significant interest in agricultural chemistry research. Pyrimidine derivatives have demonstrated potent fungicidal activities against a range of phytopathogenic fungi, offering a promising core structure for the development of new crop protection agents . Researchers utilize this chemical as a key precursor in the synthesis of novel pyrimidine derivatives for evaluating their antifungal properties in vitro . For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations and patents.

Properties

IUPAC Name

2-chloro-4-(chloromethyl)-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-4-2-5(3-7)10-6(8)9-4/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMAQXGUKAEFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(chloromethyl)-6-methylpyrimidine typically involves the chlorination of 4,6-dimethylpyrimidine. One common method includes the reaction of 4,6-dimethylpyrimidine with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloromethyl)-6-methylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 2-chloro-4-(methyl)-6-methylpyrimidine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include 2-amino-4-(chloromethyl)-6-methylpyrimidine, 2-thio-4-(chloromethyl)-6-methylpyrimidine, etc.

    Oxidation: Products include 2-chloro-4-(formyl)-6-methylpyrimidine and 2-chloro-4-(carboxyl)-6-methylpyrimidine.

    Reduction: Products include 2-chloro-4-(methyl)-6-methylpyrimidine.

Scientific Research Applications

2-Chloro-4-(chloromethyl)-6-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and is used in the development of new materials.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides, and in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(chloromethyl)-6-methylpyrimidine involves its interaction with nucleophiles, leading to the formation of various substituted pyrimidines. The compound’s chloromethyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table compares the target compound with structurally related pyrimidines, highlighting substituent differences and their implications:

Compound Name Substituents (Positions) Molecular Formula Key Structural Features Evidence ID
2-Chloro-4-(chloromethyl)-6-methylpyrimidine Cl (2), CH2Cl (4), CH3 (6) C6H6Cl2N2 Bifunctional (Cl and CH2Cl) for cross-coupling
4-Chloro-6-ethyl-2-methylpyrimidine Cl (4), CH3 (2), C2H5 (6) C7H9ClN2 Ethyl group enhances lipophilicity
2-Chloro-6-methylpyrimidin-4-amine Cl (2), CH3 (6), NH2 (4) C5H6ClN3 Amino group enables hydrogen bonding
4-Chloro-6-methoxypyrimidin-2-amine Cl (4), OCH3 (6), NH2 (2) C5H6ClN3O Methoxy group improves solubility
2-Chloro-4-cyclobutyl-6-methylpyrimidine Cl (2), cyclobutyl (4), CH3 (6) C9H11ClN2 Cyclobutyl adds steric bulk
2-Chloro-4-(dimethylamino)-6-methylpyrimidine Cl (2), N(CH3)2 (4), CH3 (6) C7H11ClN3 Dimethylamino enhances basicity

Key Observations :

  • Chloromethyl vs. Ethyl/Methoxy : The chloromethyl group in the target compound offers higher reactivity for nucleophilic substitution compared to ethyl (inert) or methoxy (electron-donating) groups .
  • Amino vs. Chloro: Amino-substituted derivatives (e.g., 2-Chloro-6-methylpyrimidin-4-amine) are prioritized in drug synthesis due to hydrogen-bonding capacity, whereas chloro groups facilitate cross-coupling reactions .

Physicochemical Properties

Property Target Compound 4-Chloro-6-ethyl-2-methylpyrimidine 2-Chloro-4-cyclobutyl-6-methylpyrimidine
Molecular Weight (g/mol) 195.04 (calculated) 156.61 182.65
Density (g/cm³) N/A N/A 1.219 (predicted)
Boiling Point (°C) N/A N/A 305.1 (predicted)

Note: Chloromethyl and cyclobutyl groups increase molecular weight and steric hindrance compared to simpler analogs.

Biological Activity

2-Chloro-4-(chloromethyl)-6-methylpyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique chloromethyl and methyl substituents. This compound has garnered attention in medicinal chemistry and agrochemical research due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

  • Chemical Formula: C6_6H6_6Cl2_2N2_2
  • Molecular Weight: 177.03 g/mol
  • IUPAC Name: this compound

The compound's structure allows it to participate in various chemical reactions, which can lead to diverse biological effects.

This compound primarily acts as an alkylating agent , interacting with nucleophiles such as amino groups in proteins and nucleic acids. This interaction can disrupt normal cellular processes, influencing various biochemical pathways.

Biochemical Pathways

The compound is known to affect:

  • Nucleic Acid Synthesis: By interfering with DNA and RNA synthesis, it can inhibit cellular replication.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its potential as a therapeutic agent.

Biological Activity

The biological activities of this compound have been studied in various contexts:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its efficacy in inhibiting the growth of human cancer cell lines through apoptosis induction.

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. It was effective against several bacterial strains, suggesting potential applications in treating infections.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer activity of this compound against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM, with IC50 values determined at approximately 30 µM after 48 hours of treatment.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Study 2: Antimicrobial Activity

An investigation into the antimicrobial properties revealed that the compound inhibited growth in Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 25 µg/mL for both bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli25

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution within biological systems. The half-life varies depending on the route of administration but generally falls within the range of several hours, allowing for potential therapeutic dosing regimens.

Q & A

Q. What are the recommended safety protocols for handling 2-Chloro-4-(chloromethyl)-6-methylpyrimidine in laboratory settings?

  • Methodological Answer : Researchers must wear nitrile gloves, protective eyewear, and lab coats to prevent skin/eye contact. Use fume hoods or gloveboxes when handling powdered forms to avoid inhalation. Waste should be segregated into halogenated organic containers and disposed via certified hazardous waste services. Cross-contamination is minimized by using disposable pipette tips and dedicated tools .

Q. How can spectroscopic techniques (FTIR, Raman) characterize the structural features of this compound?

  • Methodological Answer : FTIR and Raman spectroscopy are used to identify functional groups (e.g., C-Cl, C-N stretches) and confirm substitution patterns. For example, B3LYP/6-311++G** quantum calculations can predict vibrational frequencies, which are compared to experimental spectra to validate molecular geometry. Conformational analysis via these methods resolves ambiguities in tautomeric forms .

Q. What synthetic routes are commonly employed for preparing this compound and its derivatives?

  • Methodological Answer : A Friedel-Crafts-like alkylation using chloromethylating agents (e.g., chloromethyl ethers) under acidic conditions is typical. For derivatives, nucleophilic substitution at the 4-position with amines or alkoxides is performed in anhydrous solvents (e.g., DMF, THF). Purity is ensured via recrystallization from ethanol/water mixtures and monitored by HPLC .

Advanced Research Questions

Q. How can quantum chemical calculations (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/cc-pVTZ level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Fukui functions and molecular electrostatic potential (MESP) maps identify reactive centers for functionalization. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Q. What strategies resolve contradictions between experimental and computational data regarding molecular geometry?

  • Methodological Answer : Discrepancies in bond lengths/angles are addressed by comparing X-ray crystallography data (e.g., from Acta Crystallographica reports) with DFT-optimized structures. Adjustments to basis sets (e.g., adding polarization/diffusion functions) or incorporating dispersion corrections (e.g., Grimme’s D3) improve computational accuracy .

Q. How does molecular docking (e.g., GOLD algorithm) assist in elucidating binding interactions with biological targets?

  • Methodological Answer : The GOLD program uses genetic algorithms to dock the compound into protein active sites (e.g., kinases). Ligand flexibility and water displacement are prioritized. Scoring functions (e.g., ChemPLP) rank binding poses, while interaction maps (hydrogen bonds, hydrophobic contacts) guide SAR studies for drug design .

Q. What crystallographic techniques are critical for determining the three-dimensional structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 296 K with Mo-Kα radiation (λ = 0.71073 Å) resolves atomic coordinates. SHELX software refines structures, and Mercury visualizes packing motifs (e.g., π-π stacking). R-factors < 0.06 ensure reliability. Conformational flexibility is assessed via torsion angle analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.